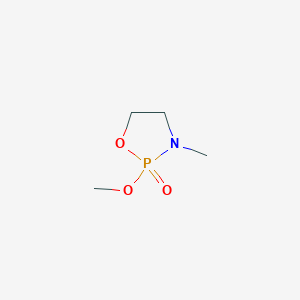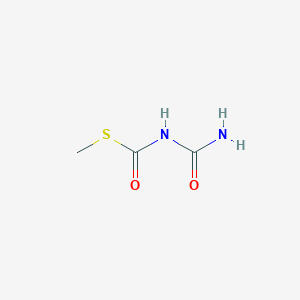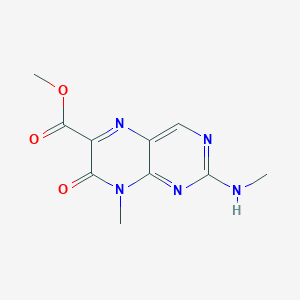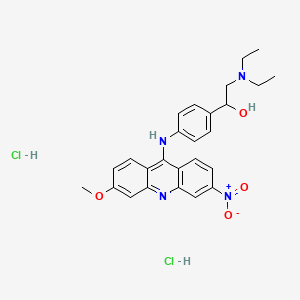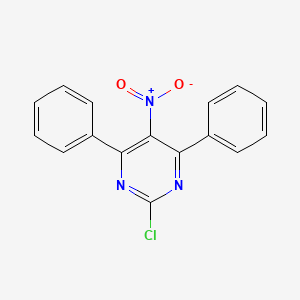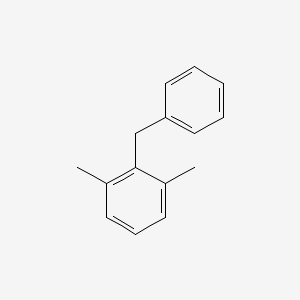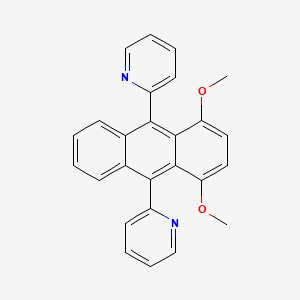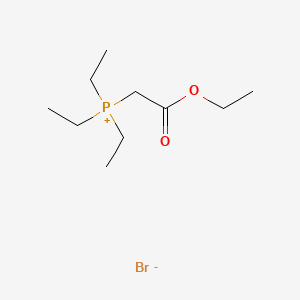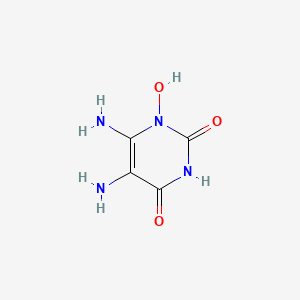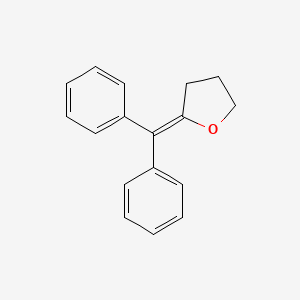
2-Benzhydrylideneoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzhydrylideneoxolane: is a heterocyclic organic compound that features a five-membered ring structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylideneoxolane typically involves the condensation of benzaldehyde with oxolane derivatives under specific conditions. One common method includes the use of sodium hydroxide as a base in an aqueous-alcoholic medium, which facilitates the formation of the desired product through a series of nucleophilic addition and elimination reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Benzhydrylideneoxolane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3/H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Catalysts like AlCl3, FeCl3
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry: 2-Benzhydrylideneoxolane is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. These derivatives can interact with specific biological targets, leading to potential therapeutic applications .
Medicine: The compound and its derivatives are investigated for their potential use in drug development. Their ability to interact with biological molecules makes them candidates for the development of new medications .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of 2-Benzhydrylideneoxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Benzylideneoxolane: Similar in structure but with different substituents on the aromatic ring.
Uniqueness: this compound is unique due to its specific arrangement of atoms and the presence of both oxygen and nitrogen in the ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
39077-35-5 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-benzhydrylideneoxolane |
InChI |
InChI=1S/C17H16O/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
LSEOCBIMLPWHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


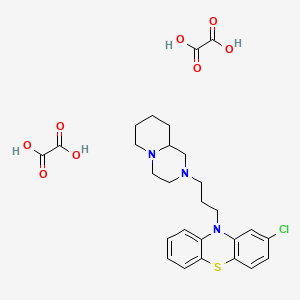
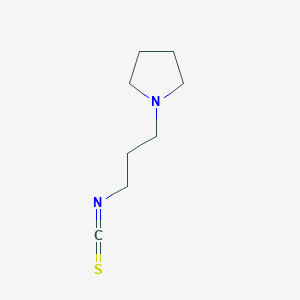
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
